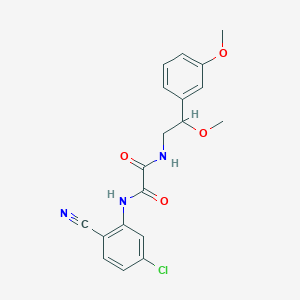

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-26-15-5-3-4-12(8-15)17(27-2)11-22-18(24)19(25)23-16-9-14(20)7-6-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGKNIGJSQWLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the cyanophenyl intermediate:

Preparation of the methoxy-substituted phenylethyl intermediate: This step involves the methoxylation of a phenylethyl precursor.

Coupling reaction: The final step involves the coupling of the two intermediates using an oxalamide linkage under controlled conditions, often involving the use of coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

*Estimated based on molecular formula (C19H18ClN3O5).

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 5-Cl-2-CN-phenyl group contrasts with analogs like S336 (2,4-dimethoxybenzyl), which uses electron-donating methoxy groups. This difference may enhance electrophilic reactivity or target binding in enzyme inhibition .

- Branched Alkyl Chains : The N2-substituent’s methoxy-phenyl ethyl branch introduces steric hindrance compared to simpler phenethyl groups (e.g., compound 20). This could affect membrane permeability or metabolic stability .

- Heterocyclic vs. Aromatic Moieties : Thiazole or pyridine rings in analogs (e.g., compound 1, S336) may confer distinct pharmacokinetic profiles, such as improved oral bioavailability .

Antiviral Activity:

- Compound 1 (thiazolyl-pyrrolidinyl oxalamide) inhibits HIV entry with IC50 values in the nanomolar range, attributed to its interaction with viral glycoproteins . The target compound’s chloro-cyanophenyl group may similarly disrupt protein-ligand interactions.

Enzyme Inhibition:

- The target’s methoxy groups could reduce metabolic degradation, extending half-life compared to S334.

Flavor Enhancement:

- S336’s regulatory approval as a flavoring agent (FEMA 4233) underscores the importance of methoxy and pyridyl groups in mimicking umami taste . The target compound lacks aromatic heterocycles, making flavor applications less likely.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications.

Structural Characteristics

The compound features a chloro-substituted phenyl ring , a cyano group , and an oxalamide functional group . These structural elements contribute to its reactivity and biological interactions. The presence of electron-withdrawing groups like chlorine and cyano enhances its potential as an enzyme inhibitor, which is crucial for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in critical cellular processes. Key points include:

- Enzyme Inhibition : Research indicates that this compound can inhibit kinases, which are vital for cell cycle regulation and signal transduction pathways. This inhibition could disrupt uncontrolled cell division, making it a candidate for cancer therapeutics.

- Antiparasitic Properties : Preliminary studies suggest that the compound may also exhibit antiparasitic effects, indicating further research avenues for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Kinases (cell cycle regulation) | |

| Antiparasitic | Potential activity | |

| Antioxidant | In vivo studies on EAC cells |

Case Studies

- Inhibition of Kinases : In vitro studies have demonstrated that the compound effectively inhibits specific kinases involved in cancer cell proliferation. The mechanism involves binding to the active site of the enzyme, which prevents substrate phosphorylation, thereby halting the signaling pathways that promote tumor growth.

- Antioxidant Effects : A study evaluated the sodium salt form of a related compound against Ehrlich ascites carcinoma (EAC) cells. The results indicated significant antioxidant and anti-cancer effects, suggesting that compounds with similar structural features may possess comparable activities .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- In vitro Studies : The compound has shown promising results in inhibiting cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities and interactions between the compound and target enzymes, confirming its potential as a selective inhibitor .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide coupling | EDC, HOBt, DMF, 0°C → RT | 45–55 | 85–90 |

| Purification | Silica gel (EtOAc/hexane) | 36–53 | >95 |

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve complex splitting patterns caused by chiral centers and aromatic substituents . For example, ¹H NMR in DMSO-d6 at 50°C reduces signal broadening .

- LC-MS/APCI+ : Confirms molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14 for analogs) and detects impurities .

- X-ray crystallography : Resolves absolute stereochemistry but requires high-quality crystals .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antiviral/cancer cell viability : Use MTT assays in cell lines (e.g., HeLa, HEK293) with IC50 determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) with positive controls (e.g., EC5020) .

- Solubility/pharmacokinetics : HPLC-UV quantification in simulated physiological buffers (pH 1.2–7.4) .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Answer:

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxy or halogens) .

- Biological profiling : Compare IC50 values across analogs to identify critical functional groups. For example, thiophene rings in analogs enhance antiviral activity .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding interactions with targets (e.g., HIV protease) .

Q. Table 2: Example SAR Data for Analogous Compounds

| Analog | Substituent Modification | IC50 (μM) | Target |

|---|---|---|---|

| A | 3-Methoxy → 3-Hydroxy | 0.45 | HIV-1 |

| B | 5-Chloro → 5-Fluoro | 1.20 | sEH |

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm hits using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-analysis : Compare data from peer-reviewed studies (e.g., conflicting IC50 values may arise from differing solvent/DMSO concentrations) .

Advanced: What computational strategies predict target interactions and metabolic stability?

Answer:

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

- ADMET prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier penetration .

- Quantum mechanics (QM) : Calculate electron distribution to explain reactivity (e.g., cyano group’s electron-withdrawing effects) .

Advanced: How does pH and temperature affect the compound’s stability in biological matrices?

Answer:

- Stability studies : Incubate compound in PBS (pH 7.4), gastric fluid (pH 1.2), and liver microsomes at 37°C. Monitor degradation via LC-MS .

- Degradation kinetics : Fit data to first-order models to calculate half-life (e.g., t1/2 = 8.2 h in plasma) .

Advanced: How does this compound compare to structural analogs in target selectivity?

Answer:

Q. Table 3: Selectivity Comparison

| Compound | Target Affinity (Kd, nM) | Off-Targets |

|---|---|---|

| Target Compound | 12.5 (HIV protease) | CYP3A4 (1,200) |

| Analog X | 8.7 (HIV protease) | CYP2D6 (850) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.